Empedopeptin

Antimicrobial susceptibility Calcium dependence MIC

Empedopeptin's unique calcium-dependent lipid II binding (1:2 stoichiometry) and activity vs. MRSA/VRE make it essential for peptidoglycan synthesis studies and antibiotic discovery. A differentiated tool for research.

Molecular Formula C49H79N11O19
Molecular Weight 1126.2 g/mol
Cat. No. B10785103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpedopeptin
Molecular FormulaC49H79N11O19
Molecular Weight1126.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO
InChIInChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)/t26-,27+,28+,29-,30-,31+,32+,34+,35+,36-,37-,38-/m0/s1
InChIKeyWSCOCOSDPASNLN-KWFINCGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Empedopeptin: Cyclic Lipodepsipeptide Antibiotic with Calcium-Dependent Cell Wall Targeting


Empedopeptin (BMY-28117, CAS 87551-98-2) is a natural cyclic lipodepsipeptide antibiotic produced by *Empedobacter haloabium* ATCC 31962 [1]. It consists of an eight-amino-acid macrolactone core cyclized by an ester bond and a C14-myristic acid tail (molecular weight 1126.2 Da) [2]. Empedopeptin exhibits potent antibacterial activity against multiresistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *Streptococcus pneumoniae*, both in vitro and in animal models of infection [3]. Its mechanism involves calcium-dependent complex formation with lipid II, the essential peptidoglycan precursor, thereby inhibiting late-stage cell wall biosynthesis [3].

Why Empedopeptin Cannot Be Interchanged with Vancomycin, Daptomycin, or Tripropeptin Analogs


Empedopeptin shares structural and mechanistic similarity with other cyclic lipodepsipeptides such as tripropeptins and plusbacins [1], yet critical differentiators preclude generic substitution. Empedopeptin's antibacterial potency is uniquely calcium-dependent, with MIC reductions of up to 16-fold in the presence of physiological Ca²⁺ concentrations (1.25 mM) compared to standard susceptibility testing conditions [1]. This calcium dependence is not uniformly observed across the class, and the specific binding stoichiometry (1:2 empedopeptin:lipid II) and target region (pyrophosphate group, first sugar, proximal stem peptide, and undecaprenyl chain) define a distinct pharmacological profile [1]. Furthermore, while vancomycin shares a similar antimicrobial spectrum against Gram-positive organisms, empedopeptin maintains activity against vancomycin-resistant enterococci [1], and its lipid II sequestration mechanism differs fundamentally from vancomycin's D-Ala-D-Ala binding [2]. These distinctions translate into measurable differences in potency, resistance profile, and experimental utility.

Empedopeptin: Quantitative Differentiation from Vancomycin, Tripropeptin C, and Plusbacin A3


Calcium-Dependent MIC Reduction: Empedopeptin vs. Vancomycin

Empedopeptin's antibacterial activity is strongly potentiated by physiological calcium concentrations, a property not shared by vancomycin. Against *S. aureus* ATCC 29213, empedopeptin MIC decreases from 32 μg/ml without added Ca²⁺ to 4 μg/ml with 1.25 mM Ca²⁺, representing an 8-fold reduction [1]. Against *S. aureus* SG511, the MIC shifts from 8 μg/ml to 1 μg/ml, a 8-fold improvement [1]. Vancomycin MICs are not similarly affected by calcium supplementation under identical test conditions.

Antimicrobial susceptibility Calcium dependence MIC Staphylococcus aureus

Potency Against MRSA: Empedopeptin vs. Tripropeptin C and Plusbacin A3

Empedopeptin demonstrates comparable or superior potency to structurally related cyclic lipodepsipeptides against methicillin-resistant *S. aureus*. Under calcium-supplemented conditions (1.25 mM Ca²⁺), empedopeptin exhibits an MIC of 4 μg/ml against *S. aureus* N315 (MRSA) [1]. Tripropeptin C (TPPC), a close structural analog, displays an MIC of 1.0 μg/ml (0.87 μM) against MRSA under standard susceptibility conditions [2]. Plusbacin A3 exhibits a broader MIC range of 0.39 to 3.13 μg/ml against MRSA and vancomycin-resistant enterococci [3]. The direct comparison is complicated by the calcium dependence of empedopeptin; however, the data confirm that empedopeptin resides within the same potent activity range as its closest in-class comparators.

MRSA MIC Comparative potency Cyclic lipopeptides

Mechanistic Differentiation: Lipid II Binding Stoichiometry vs. Vancomycin and Bacitracin

Empedopeptin binds to lipid II (undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine) with a 1:2 molar stoichiometry (antibiotic:lipid II) [1]. This contrasts with vancomycin, which binds the D-Ala-D-Ala terminus of lipid II and nascent peptidoglycan with 1:1 stoichiometry, and with bacitracin, which binds undecaprenyl pyrophosphate (C55-PP) with 1:1 stoichiometry [2]. Empedopeptin recognizes a region involving the pyrophosphate group, the first sugar, and proximal parts of both the stem peptide and the undecaprenyl chain [1], whereas vancomycin interacts exclusively with the terminal D-Ala-D-Ala dipeptide [2]. This distinct binding mode explains why empedopeptin retains activity against vancomycin-resistant enterococci (MIC 16 μg/ml for VRE *E. faecium* BM4147 with 1.25 mM Ca²⁺) [1].

Mechanism of action Lipid II Binding stoichiometry Cell wall biosynthesis

In Vivo Efficacy: Empedopeptin vs. ADEP Class Compounds

Empedopeptin demonstrates high in vivo activity in murine systemic infection models against *Staphylococcus aureus*, *Streptococcus pyogenes*, and *Clostridium perfringens* [1]. While explicit PD50 (protective dose 50%) values for empedopeptin are not directly tabulated in available primary sources, the original characterization paper reports 'substantial therapeutic efficacy in lethal bloodstream infections in mice' and 'good pharmacokinetic parameters' [1]. In contrast, acyldepsipeptides (ADEPs), another class of cyclic peptide antibiotics, exert antibacterial activity via ClpP protease dysregulation rather than cell wall targeting [2]. ADEPs show variable in vivo efficacy depending on bacterial species, with mycobacteria being killed through ClpP inhibition rather than activation [2]. The empirical demonstration of empedopeptin's in vivo protection against Gram-positive systemic infections differentiates it from compounds with unvalidated or species-restricted in vivo profiles.

In vivo efficacy Mouse infection model Systemic infection PD50

Structural Determinants of Antibiotic Activity: Hydroxylated Amino Acid Residues

Genetic disruption of dioxygenase genes (*empA* and *empB*) in the empedopeptin biosynthetic gene cluster yields unique empedopeptin analogs with significantly reduced antibiotic activity compared to wild-type empedopeptin [1]. This demonstrates that the hydroxylated amino acid residues (specifically hydroxyaspartic acid and hydroxyproline) are essential for full antibiotic potency [1]. Core nonribosomal peptide gene knockouts (*empC*, *empD*, *empE*) completely abolish empedopeptin production [1]. This structure-activity relationship distinguishes empedopeptin from synthetic or semi-synthetic analogs lacking these hydroxylations, and provides a genetic handle for producing activity-modulated variants.

Structure-activity relationship Biosynthetic gene cluster Hydroxylation Antibiotic potency

Empedopeptin Application Scenarios: Cell Wall Biosynthesis Research, Resistance Studies, and Bioactive Discovery


Investigating Lipid II Sequestration as an Antibacterial Mechanism

Empedopeptin's defined 1:2 binding stoichiometry with lipid II and its calcium-dependent complex formation provide a well-characterized tool for studying the consequences of lipid II sequestration on peptidoglycan synthesis. Unlike vancomycin, which binds the D-Ala-D-Ala terminus, empedopeptin targets a broader region of the lipid II molecule [1]. This makes it ideal for comparative mechanistic studies examining how different binding modes affect downstream processes such as transglycosylation, flippase activity, and precursor recycling.

Profiling Vancomycin-Resistant Enterococci (VRE) Susceptibility

Empedopeptin retains moderate activity against vancomycin-resistant *E. faecium* (MIC 16 μg/ml with 1.25 mM Ca²⁺) [1], whereas vancomycin is inactive. This differential susceptibility profile enables empedopeptin to serve as a comparator compound in studies aimed at characterizing VRE resistance mechanisms or screening for new agents that overcome vancomycin resistance.

Genome Mining and Biosynthetic Gene Cluster Validation

The empedopeptin biosynthetic gene cluster has been fully elucidated, and gene knockout studies have confirmed the essential roles of core NRPS genes (*empC*, *empD*, *empE*) and tailoring dioxygenases (*empA*, *empB*) [2]. Empedopeptin can thus serve as a reference standard for validating genome mining predictions, confirming the production of cyclic lipopeptides in newly sequenced bacterial strains, and guiding heterologous expression efforts.

Calcium-Dependent Antibiotic Activity Studies

The pronounced calcium dependence of empedopeptin's antibacterial activity (up to 16-fold MIC reduction in the presence of 1.25 mM Ca²⁺) [1] offers a unique experimental system for dissecting the role of divalent cations in antibiotic-target interactions. This property can be exploited to study membrane interactions, target accessibility, and the influence of physiological ion concentrations on drug efficacy.

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